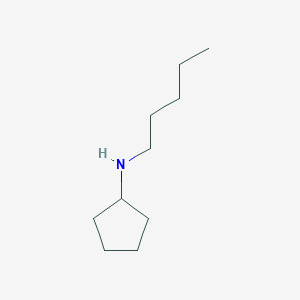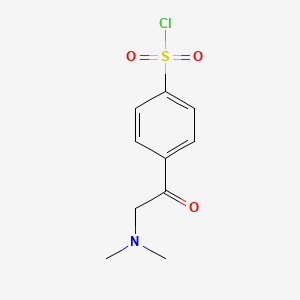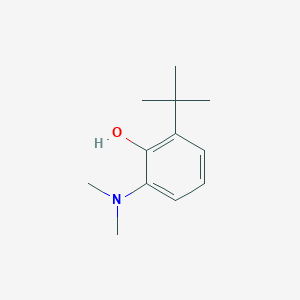
2-Tert-butyl-6-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-(dimethylamino)phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(dimethylamino)phenol typically involves the alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-6-(dimethylamino)phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is obtained through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The tert-butyl and dimethylamino groups enhance its stability and solubility, allowing it to interact with biological membranes and proteins. These interactions can modulate cellular pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the dimethylamino group, making it less soluble and less reactive.
2,6-Dimethylphenol: Lacks both the tert-butyl and dimethylamino groups, resulting in different chemical properties and applications.
4-tert-Butyl-2,6-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(tert-Butyl)-6-(dimethylamino)phenol is unique due to the presence of both tert-butyl and dimethylamino groups, which confer enhanced stability, solubility, and reactivity. These properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-tert-butyl-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-7-6-8-10(11(9)14)13(4)5/h6-8,14H,1-5H3 |
InChI-Schlüssel |
HZBGGLRBTDSROL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


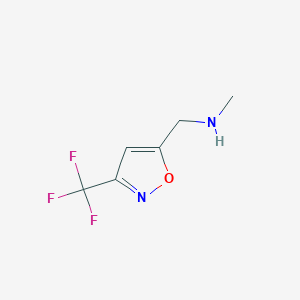
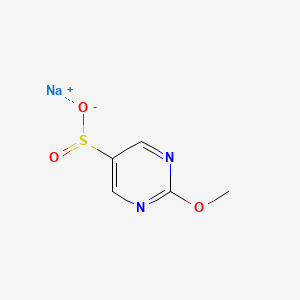
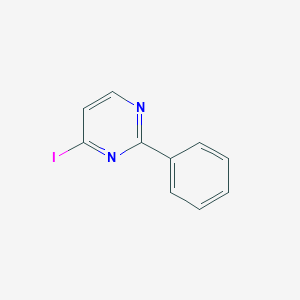
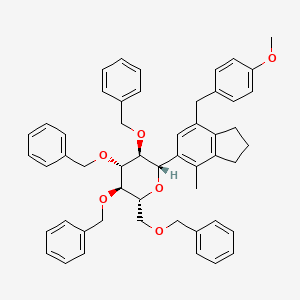
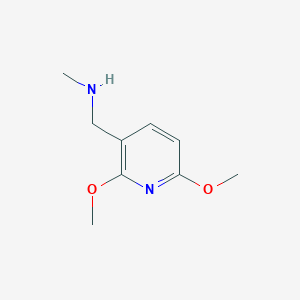

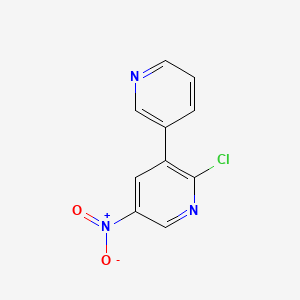
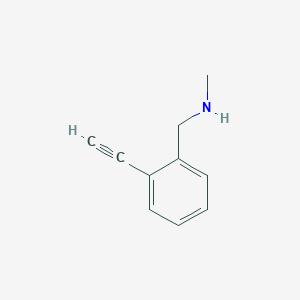
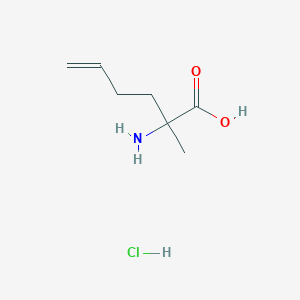
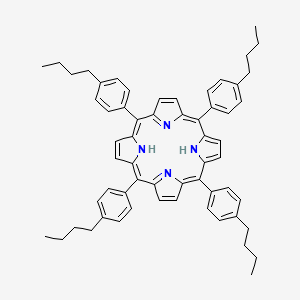
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
